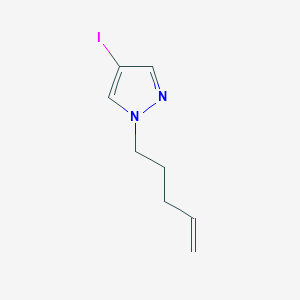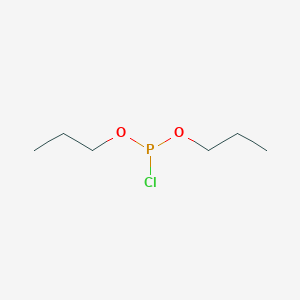
Dipropyl phosphorochloridite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl phosphorochloridite is an organophosphorus compound with the chemical formula (C3H7O)2PCl. It is a colorless liquid that is sensitive to moisture and air. This compound is used as an intermediate in the synthesis of various organophosphorus compounds, which have applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropyl phosphorochloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3) with propanol. The reaction proceeds stepwise:
- PCl3 + C3H7OH → HCl + (C3H7O)PCl2
- (C3H7O)PCl2 + C3H7OH → HCl + (C3H7O)2PCl
The reaction is typically carried out under controlled conditions to prevent complete alcoholysis, which would yield the corresponding phosphite (C3H7O)3P.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors where phosphorus trichloride is reacted with propanol under anhydrous conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl phosphorochloridite undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphite esters, phosphoramidites, and phosphorothioates.
Oxidation Reactions: It can be oxidized to dipropyl phosphorochloridate ((C3H7O)2P(O)Cl) using oxidizing agents like sulfuryl chloride (SO2Cl2).
Common Reagents and Conditions
Alcohols: React with this compound to form phosphite esters.
Amines: React to form phosphoramidites.
Thiols: React to form phosphorothioates.
Oxidizing Agents: Such as sulfuryl chloride, are used to oxidize this compound to dipropyl phosphorochloridate.
Major Products
Phosphite Esters: Formed from the reaction with alcohols.
Phosphoramidites: Formed from the reaction with amines.
Phosphorothioates: Formed from the reaction with thiols.
Dipropyl Phosphorochloridate: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Dipropyl phosphorochloridite has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds, which are important in the development of ligands for catalysis and other chemical processes.
Biology: Utilized in the synthesis of phosphoramidite derivatives, which are key intermediates in the production of oligonucleotides for genetic research and diagnostics.
Medicine: Employed in the synthesis of antiviral and anticancer agents, as well as other bioactive molecules.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dipropyl phosphorochloridite involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This leads to the formation of various organophosphorus derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Phosphorochloridite: (C2H5O)2PCl
Dibutyl Phosphorochloridite: (C4H9O)2PCl
Diphenyl Phosphorochloridite: (C6H5O)2PCl
Uniqueness
Dipropyl phosphorochloridite is unique due to its specific alkyl chain length, which influences its reactivity and the properties of the resulting organophosphorus compounds. Compared to diethyl and dibutyl phosphorochloridites, this compound offers a balance between reactivity and steric hindrance, making it suitable for a variety of synthetic applications.
Eigenschaften
Molekularformel |
C6H14ClO2P |
|---|---|
Molekulargewicht |
184.60 g/mol |
IUPAC-Name |
chloro(dipropoxy)phosphane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZDFNYOHXQMMCDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(OCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


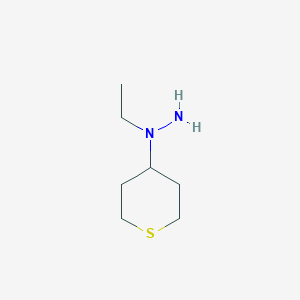
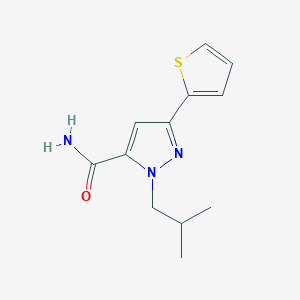
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)
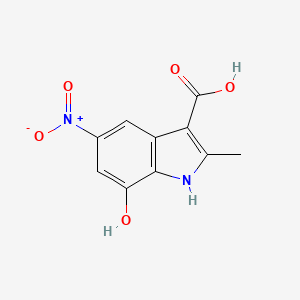
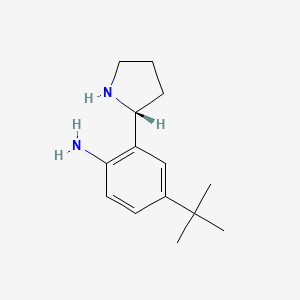
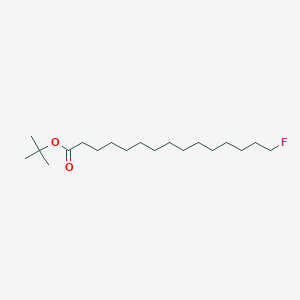
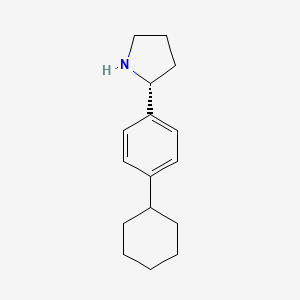

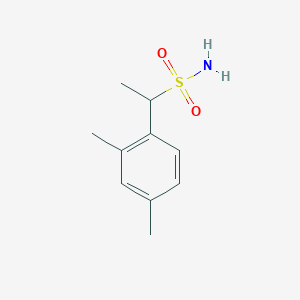
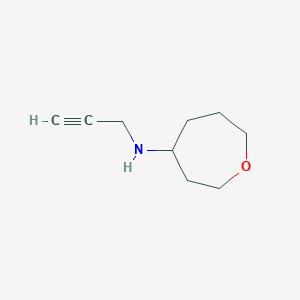
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
![5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13333912.png)
